4-Azido-1,2-dichlorobenzene
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Overview
Description
“4-Azido-1,2-dichlorobenzene” is a chemical compound that has gained significant attention in scientific research. It is a derivative of benzene, differing from the parent compound by the presence of two adjacent chlorine atoms .
Synthesis Analysis
The high-energy compound 4,6-diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine was obtained in high yield by azidation of 4,6-dichloro-N-(4,6-dichloro-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine with sodium azide in acetone . A selective procedure for p-dichlorobenzene synthesis, yielding p-dichlorobenzene and 1,2,4-trichlorobenzene free of isomeric dichlorobenzenes, was suggested .Chemical Reactions Analysis
The synthesis of 4,6-diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine indicates that such compounds tend to be short-lived and spontaneously eliminate N2, giving rise to a chemistry that is best described as oligomerization of previously unknown boryl-substituted .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-Dichlorobenzene, a related compound, include a density of 1.3±0.1 g/cm3, boiling point of 180.5±0.0 °C at 760 mmHg, vapour pressure of 1.2±0.3 mmHg at 25°C, and an enthalpy of vaporization of 40.0±3.0 kJ/mol .Scientific Research Applications
Catalytic Oxidation
The catalytic oxidation of compounds related to 4-Azido-1,2-dichlorobenzene, such as 1,2-dichlorobenzene, has been explored using various transition metal oxides. This process is significant in understanding the reactivity and potential applications of similar compounds in chemical synthesis and environmental applications (Krishnamoorthy, Rivas, & Amiridis, 2000).
Synthesis of Azobenzenes
Azobenzenes, which are closely related to azido-dichlorobenzene compounds, have widespread importance in various scientific areas. These compounds are fundamental in producing dyes and function as molecular switches due to their efficient cis-trans isomerization. This aspect highlights the potential utility of this compound in creating molecular materials with switchable properties (Merino, 2011).
Selective Thermolysis
In the context of azides, such as this compound, selective thermolysis plays a crucial role. Research on related compounds, like 2,4,6-triazidopyridines, reveals the selective thermolysis of azide groups, forming amino-azidopyridines. This process is instrumental in understanding the selective reactions that this compound might undergo (Chapyshev, 2003).
Chemoenzymatic Synthesis Applications
The chemoenzymatic synthesis approach, using compounds like chlorobenzene, can lead to the creation of various enantiomerically pure compounds. This methodology can potentially apply to this compound for synthesizing biologically active molecules (Nugent & Hudlický, 1998).
Corrosion Inhibition
Derivatives of azido-dichlorobenzene, such as triazole derivatives of uracil and thymine, have shown potential as corrosion inhibitors. This implies that this compound derivatives could be explored for similar applications in protecting materials against corrosion (Negrón-Silva et al., 2013).
Photochemical Studies
Azobenzene derivatives, which may include structures similar to this compound, exhibit unique photochromic properties. These properties are valuable for the development of molecular devices and materials that respond to light (Bandara & Burdette, 2012).
Photopharmacology
Azobenzene compounds, including those structurally similar to this compound, are being explored for photopharmacological applications. Their ability to isomerize upon exposure to specific wavelengths of light opens avenues in targeted drug delivery and controlled biological interactions (Dong et al., 2015).
Mechanism of Action
Target of Action
It’s worth noting that azides and dichlorobenzenes are often used in the synthesis of various organic compounds, suggesting that their targets could be a wide range of organic molecules .
Mode of Action
Dichlorobenzenes, on the other hand, are often used as precursors in the synthesis of agrochemicals, solvents for fullerenes, insecticides, and agents to remove carbon-based contamination from metal .
Biochemical Pathways
Dichlorobenzenes can be biodegraded to the corresponding chlorinated catechol by means of dioxygenase and dehydrogenase system, and then channeled into the tricarboxylic acid pathway through ortho cleavage .
Pharmacokinetics
They will volatilize rapidly once dissolved and adsorb moderately to organic matter .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Azido-1,2-dichlorobenzene. For instance, its volatility and solubility can affect its distribution in the environment. It’s also worth noting that dichlorobenzenes are persistent in the environment and can bioaccumulate in fish tissues .
Safety and Hazards
Properties
IUPAC Name |
4-azido-1,2-dichlorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-2-1-4(10-11-9)3-6(5)8/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHISYALYKJKAQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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